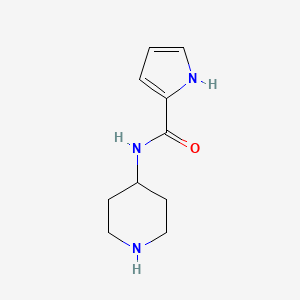

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide

Description

Properties

Molecular Formula |

C10H15N3O |

|---|---|

Molecular Weight |

193.25 g/mol |

IUPAC Name |

N-piperidin-4-yl-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C10H15N3O/c14-10(9-2-1-5-12-9)13-8-3-6-11-7-4-8/h1-2,5,8,11-12H,3-4,6-7H2,(H,13,14) |

InChI Key |

DWAGGNYXAKZHRD-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide typically involves the reaction of a piperidine derivative with a pyrrole-2-carboxylic acid derivative. One common method includes the condensation of piperidine with pyrrole-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid, while reduction may produce this compound derivatives with reduced functional groups .

Scientific Research Applications

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide and its derivatives have applications in drug development, particularly as enzyme inhibitors in medicinal chemistry .

General Information

this compound is a chemical compound that contains a piperidine ring, a pyrrole ring, and a carboxamide functional group. The compound has potential biological activities that make it suitable for applications in medicinal chemistry.

Scientific Research Applications

- Drug Development Derivatives of this compound are being explored for their potential as drugs.

- Enzyme Inhibition Derivatives of this compound have been identified as inhibitors of specific enzymes, such as adenylyl cyclase in Giardia lamblia . One study reports a derivative of this compound as a new inhibitor for adenylyl cyclase of Giardia lamblia, with a competitive mechanism of action . The study used 2-Hydroxyestradiol as a reference compound .

- ERK5 Kinase Inhibitors Pyrrole carboxamide derivatives have been identified as extracellular signal-related kinase 5 (ERK5) inhibitors . ERK5 inhibition may be an approach for cancer treatment .

- Interaction with Biological Targets Interaction studies have shown that 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide interacts with various biological targets, making it a candidate for drug development.

Structural Analogues

Several compounds share structural similarities with 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(piperidin-4-yl)benzamide | Contains a benzene instead of pyrrole | Known for anti-inflammatory activity |

| Pyrrolidine derivatives | Similar ring structure | Often used in CNS drug development |

| Indole derivatives | Similar nitrogen-containing heterocycles | Potent against various cancers |

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Target Specificity

The following table summarizes key analogs and their biological targets:

Commercial and Research Accessibility

Biological Activity

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring and a pyrrole ring, which contribute to its unique reactivity and biological interactions. The presence of nitrogen atoms in both rings enhances its ability to participate in various biochemical reactions.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Piperidine and pyrrole rings | Potential enzyme inhibitor |

| 1-Methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide | Similar structure with methyl substitution | Enhanced interaction with biological targets |

Target Pathways

This compound has been shown to interact with several key biological pathways:

- Hypoxia-Inducible Factor 1 (HIF-1) Pathway : This compound activates HIF-1 pathways, promoting the expression of HIF-1α and downstream target genes like p21, which are crucial for cell cycle regulation and apoptosis in tumor cells .

- Adenylyl Cyclase Inhibition : A derivative of this compound has been identified as a potent inhibitor of adenylyl cyclase in Giardia lamblia, demonstrating a competitive mechanism of action that could lead to novel treatments for parasitic infections .

- Protein Kinase Modulation : The compound inhibits certain protein kinases, influencing pathways such as the p53–p21 signaling pathway, which is vital for inducing cell cycle arrest and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including HepG2 liver cancer cells, by upregulating cleaved caspase-3 levels .

Case Study : A study demonstrated that compounds derived from this structure exhibited better cytotoxicity than traditional chemotherapy agents like bleomycin in hypopharyngeal tumor models .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes, which is critical for drug development:

- Adenylyl Cyclase : The derivative AMJ-147 was identified as a new inhibitor with an IC50 value of 10.1 ± 1.3 µM against Giardia lamblia adenylyl cyclase, showcasing its potential in treating parasitic infections .

Scientific Research Applications

This compound has several applications across various fields:

- Medicinal Chemistry : Investigated for potential therapeutic uses against cancer and infectious diseases.

- Biochemical Research : Used as a tool compound to study enzyme interactions and cellular signaling pathways.

Q & A

Q. What are the standard synthetic protocols for N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including amide bond formation between pyrrole-2-carboxylic acid derivatives and piperidin-4-amine intermediates. Key steps require precise control of pH (6.5–7.5), temperature (50–80°C), and reaction time (12–24 hours) to minimize side products. Purification often employs column chromatography or recrystallization, with HPLC used for high-purity yields (>95%) . Optimization may involve solvent selection (e.g., ethanol or DMF) and catalysts like triethylamine to enhance coupling efficiency .

Q. How is the compound characterized structurally, and what analytical methods are critical for confirming purity?

Spectroscopic methods are essential: 1H/13C NMR identifies functional groups (e.g., piperidine NH at δ 1.5–2.5 ppm, pyrrole protons at δ 6.0–7.0 ppm), FT-IR confirms amide C=O stretches (~1650 cm⁻¹), and mass spectrometry validates molecular weight (e.g., ESI-MS m/z 249.3 [M+H]+). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

Initial screening includes in vitro cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) and enzyme inhibition studies (e.g., kinase or protease targets). Dose-response curves (IC50 values) and selectivity indices against healthy cells (e.g., HEK293) are prioritized .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or structural analogs. To address this:

- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability).

- Compare pharmacophore models to identify critical substituents (e.g., piperidine vs. pyridine rings) .

Q. What strategies optimize the compound’s metabolic stability and bioavailability?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.

- Salt formation : Hydrochloride salts improve crystallinity and dissolution rates .

- Microsomal stability assays : Use liver microsomes (human/rat) with LC-MS to track metabolite formation .

Q. How is computational chemistry applied to predict its interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to receptors (e.g., Trypanosoma brucei enzymes). MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. QSAR studies correlate substituent effects (e.g., electron-withdrawing groups on pyrrole) with activity .

Q. What advanced techniques elucidate its mechanism of action in complex biological systems?

- Cryo-EM/X-ray crystallography (CCP4 suite) resolves 3D structures of target-bound complexes .

- Transcriptomics (RNA-seq) identifies differentially expressed genes post-treatment.

- Pull-down assays with biotinylated probes isolate interacting proteins for MS identification .

Data Analysis and Experimental Design

Q. How should researchers design dose-escalation studies for in vivo efficacy trials?

- Use murine models (e.g., BALB/c mice) with subcutaneous xenografts.

- Administer doses (10–100 mg/kg) via oral gavage or IV, monitoring plasma levels (LC-MS/MS).

- Endpoints: Tumor volume reduction, survival analysis (Kaplan-Meier), and toxicity (ALT/AST levels) .

Q. What statistical methods address variability in synthetic yield data?

- Design of Experiments (DoE) : Response surface methodology (RSM) optimizes parameters (temperature, solvent ratio).

- ANOVA identifies significant factors (p<0.05). Replicates (n≥3) reduce batch-to-batch variability .

Q. How are stability studies conducted under varying storage conditions?

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B).

- Monitor degradation products via UPLC-PDA and assign structures using HR-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.